molecular formula C13H19NO4 B14477323 N-Isopropyl-piperonylamine acetate CAS No. 72156-39-9

N-Isopropyl-piperonylamine acetate

Cat. No.: B14477323
CAS No.: 72156-39-9
M. Wt: 253.29 g/mol
InChI Key: WOTUXKMPRRYBNY-UHFFFAOYSA-N
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Description

N-Isopropyl-piperonylamine acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized by the esterification of N-Isopropyl-piperonylamine with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-piperonylamine acetate typically involves the reaction of N-Isopropyl-piperonylamine with acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reactants are fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-piperonylamine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-piperonylamine acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-piperonylamine acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release N-Isopropyl-piperonylamine, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-piperonylamine acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .

Properties

CAS No.

72156-39-9

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

acetic acid;N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

InChI

InChI=1S/C11H15NO2.C2H4O2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-2(3)4/h3-5,8,12H,6-7H2,1-2H3;1H3,(H,3,4)

InChI Key

WOTUXKMPRRYBNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)OCO2.CC(=O)O

Origin of Product

United States

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